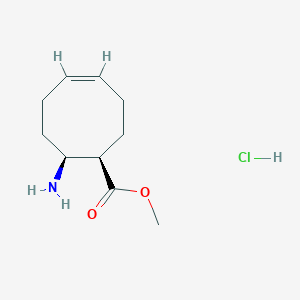

Methyl (1R,4Z,8S)-8-aminocyclooct-4-ene-1-carboxylate;hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

科学的研究の応用

Constrained Dipeptide Surrogates

A study by Cluzeau and Lubell (2004) focused on the synthesis of conformationally constrained dipeptide surrogates with aromatic side-chains. They developed 4-aryl indolizidin-9-one amino acids through a seven-step process involving conjugate addition/reductive amination/lactam cyclization sequences. These compounds serve as novel constrained Ala-Phe dipeptide surrogates for studying conformation-activity relationships of biologically active peptides (Cluzeau & Lubell, 2004).

Catalysis in Esterification

Shieh, Dell, and Repič (2002) explored the effectiveness of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) as a nucleophilic catalyst for the esterification of carboxylic acids with dimethyl carbonate. This method is particularly valuable for synthesizing methyl esters containing acid-sensitive functionality (Shieh, Dell, & Repič, 2002).

Aminocarbonylation Reactions

Müller et al. (2005) utilized amino acid methyl esters as amine nucleophiles in palladium-catalyzed aminocarbonylation of iodobenzene and iodoalkenes. This process efficiently produced carboxamides of expected structure in excellent yields, showcasing the versatility of amino acid methyl esters in synthetic organic chemistry (Müller et al., 2005).

Lewis Acid-Catalyzed Ring-Opening

Lifchits and Charette (2008) described a method for the Lewis acid-catalyzed ring-opening of methyl 1-nitrocyclopropanecarboxylates with amine nucleophiles. This methodology was applied in an enantioselective synthesis, highlighting the utility of such compounds in synthesizing complex organic molecules with high stereoselectivity (Lifchits & Charette, 2008).

作用機序

Target of Action

The primary target of EN300-27107525 is CD22 , a cell surface transmembrane sialoglycoprotein selectively expressed on normal and malignant mature B-cells .

Mode of Action

EN300-27107525 is a CD22-targeted monoclonal antibody drug conjugate . It comprises a humanized IgG4 anti-CD22 monoclonal antibody covalently linked to the potent DNA-binding cytotoxic agent N-acetyl-gamma-calicheamicin dimethylhydrazide (CalichDMH) via a linker . Upon binding to CD22-expressing tumor cells, the complex is internalized, and the cytotoxic calicheamicin derivative is released inside the cell . This intracellular activation induces double-strand DNA breaks, ultimately leading to cell cycle arrest and apoptotic cell death .

Biochemical Pathways

The biochemical pathway affected by EN300-27107525 involves the binding of the drug to the CD22 receptor on B-cell malignancies , followed by internalization of the drug-receptor complex . The cytotoxic calicheamicin derivative is then released inside the cell, where it induces double-strand DNA breaks . This DNA damage triggers cell cycle arrest and apoptosis, leading to cell death .

Result of Action

The result of EN300-27107525’s action at the molecular and cellular level is the induction of double-strand DNA breaks within the tumor cells . This leads to cell cycle arrest and apoptotic cell death , thereby reducing the number of malignant B-cells .

特性

IUPAC Name |

methyl (1R,4Z,8S)-8-aminocyclooct-4-ene-1-carboxylate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO2.ClH/c1-13-10(12)8-6-4-2-3-5-7-9(8)11;/h2-3,8-9H,4-7,11H2,1H3;1H/b3-2-;/t8-,9+;/m1./s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCDLSWBIOBEEDM-CBKJJBGKSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCC=CCCC1N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H]1CC/C=C\CC[C@@H]1N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}naphthalene-1-carboxamide](/img/structure/B2986443.png)

![N-(5-chloro-2-methoxyphenyl)-3-oxo-2-phenyl-5-propyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2986447.png)

![4-methyl-2-(1H-pyrrol-1-yl)-N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)thiazole-5-carboxamide](/img/structure/B2986449.png)

![methyl 5-(((3-cyclopropyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)methyl)furan-2-carboxylate](/img/structure/B2986451.png)

![(2E)-3-{1-methyl-4-[(4-methylphenyl)carbonyl]-1H-pyrrol-2-yl}prop-2-enoic acid](/img/structure/B2986463.png)